molecular formula C5H8N4 B3342956 2-(1-Methylhydrazinyl)pyrimidine CAS No. 435337-82-9

2-(1-Methylhydrazinyl)pyrimidine

Cat. No.: B3342956
CAS No.: 435337-82-9
M. Wt: 124.14 g/mol
InChI Key: GMULQEPLDSVNMR-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazinyl)pyrimidine is a chemical compound with the molecular formula C6H9N5 It is a derivative of pyrimidine, where a methylhydrazinyl group is attached to the second position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methylhydrazine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with methylhydrazine under basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The methylhydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or other hydrazines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(1-Methylhydrazinyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylhydrazinyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-(1-Methylhydrazinyl)benzene: Contains a benzene ring, offering different electronic properties.

    2-(1-Methylhydrazinyl)thiazole: Features a thiazole ring, which can influence its reactivity and applications.

Uniqueness

2-(1-Methylhydrazinyl)pyrimidine is unique due to its specific structure, which combines the properties of pyrimidine with the reactivity of the methylhydrazinyl group. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

1-methyl-1-pyrimidin-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMULQEPLDSVNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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